molecular formula C7H9ClN2 B1629038 3-(Chloromethyl)-2,5-dimethylpyrazine CAS No. 921040-00-8

3-(Chloromethyl)-2,5-dimethylpyrazine

Cat. No.: B1629038
CAS No.: 921040-00-8
M. Wt: 156.61 g/mol
InChI Key: RMRPCTNJCCPDCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a chloromethyl group at position 3 and two methyl groups at positions 2 and 5 makes this compound unique. It is used in various chemical and industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-dimethylpyrazine typically involves the chloromethylation of 2,5-dimethylpyrazine. This process can be achieved through the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2,5-dimethylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 3-(aminomethyl)-2,5-dimethylpyrazine, 3-(thiomethyl)-2,5-dimethylpyrazine, etc.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-(methyl)-2,5-dimethylpyrazine.

Scientific Research Applications

3-(Chloromethyl)-2,5-dimethylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylpyrazine depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity or cytotoxicity .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-2,5-dimethylpyridine
  • 3-(Chloromethyl)-2,5-dimethylthiazole
  • 3-(Chloromethyl)-2,5-dimethylimidazole

Comparison: 3-(Chloromethyl)-2,5-dimethylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities due to the electronic effects of the nitrogen atoms in the pyrazine ring .

Properties

IUPAC Name

3-(chloromethyl)-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRPCTNJCCPDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608675
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921040-00-8
Record name 3-(Chloromethyl)-2,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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